molecular formula C12H9F2N3O B5875501 1-(2,4-Difluorophenyl)-3-pyridin-2-ylurea

1-(2,4-Difluorophenyl)-3-pyridin-2-ylurea

Cat. No.: B5875501
M. Wt: 249.22 g/mol
InChI Key: FVJMLCWZDRHEQF-UHFFFAOYSA-N
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Description

1-(2,4-Difluorophenyl)-3-pyridin-2-ylurea is an organic compound characterized by the presence of a difluorophenyl group and a pyridinyl group linked through a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Difluorophenyl)-3-pyridin-2-ylurea typically involves the reaction of 2,4-difluoroaniline with pyridine-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .

Industrial Production Methods

For industrial-scale production, the process is optimized to include continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of high-purity reagents and solvents, along with stringent quality control measures, ensures the production of this compound with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Difluorophenyl)-3-pyridin-2-ylurea undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

1-(2,4-Difluorophenyl)-3-pyridin-2-ylurea has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,4-Difluorophenyl)-3-pyridin-2-ylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity and thereby exerting its effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,4-Difluorophenyl)-3-pyridin-2-ylurea is unique due to its specific combination of a difluorophenyl group and a pyridinyl group linked through a urea moiety.

Properties

IUPAC Name

1-(2,4-difluorophenyl)-3-pyridin-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2N3O/c13-8-4-5-10(9(14)7-8)16-12(18)17-11-3-1-2-6-15-11/h1-7H,(H2,15,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVJMLCWZDRHEQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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